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Abstract

Ketodarolutamide, also known by its developmental code names ORM-15341 and BAY-
1896953, is the major and pharmacologically active metabolite of darolutamide, a potent, non-
steroidal androgen receptor (AR) antagonist.[1] This technical guide provides a comprehensive
overview of the chemical structure, physicochemical properties, and biological activities of
ketodarolutamide. Detailed methodologies for key experiments are outlined, and relevant
signaling and metabolic pathways are visualized to support further research and development
efforts in the field of prostate cancer therapeutics.

Chemical Identity and Physicochemical Properties

Ketodarolutamide is a critical contributor to the overall clinical efficacy of its parent drug,
darolutamide.[2] Its chemical structure is characterized by a pyrazole core linked to a
substituted phenyl ring and a hydantoin moiety.
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Identifier Value
5-acetyl-N-((1S)-2-(3-(3-chloro-4-

IUPAC Name cyanophenyl)-1H-pyrazol-1-yl)-1-
methylethyl)-1H-pyrazole-3-carboxamide

CAS Number 1297537-33-7

Molecular Formula C19H17CIN6O2

Molecular Weight 396.84 g/mol

InChl Key GMBPVBVTPBWIKC-NSHDSACASA-N

Canonical SMILES

CC(CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)CI)
NC(=0)C3=CC(=NN3)C(=0)C

Physicochemical Data

While specific experimental data for some physicochemical properties of ketodarolutamide

are not readily available in the public domain, the following table summarizes known values

and related information for its parent compound, darolutamide, which informs on the general

characteristics of this class of molecules.

Darolutamide (Parent

Property Ketodarolutamide
Compound)
Melting Point Data not available Data not available
Boiling Point Data not available 719.54+60.0 °C (Predicted)[3]
pKa Data not available 11.75[3][4]
] Poorly soluble in aqueous
Soluble in DMSO.[5][6]
N solvents over a large pH
Formulated solubility of 4 ) )
- ) range; more soluble in organic
Solubility mg/mL in 10% DMSO + 40% N
solvents.[8] Aqueous solubility
PEG300 + 5% Tween 80 + ) )
) is approximately 14—23 pg/mL
45% Saline.[7] ) )
at physiological pH.[9]
LogP Data not available 1.904 (Predicted)[3]
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Biological Activity and Mechanism of Action

Ketodarolutamide is a potent and selective competitive antagonist of the androgen receptor
(AR).[1] It exhibits high binding affinity to the AR and effectively inhibits its function, even in the
context of AR overexpression or certain mutations that confer resistance to other antiandrogen
therapies.[10]

Quantitative Biological Data

Parameter Value Assay Conditions

Transactivation assay in AR-

ICs0 (NAR) 38 nM HEK?293 cells with luciferase
reporter.[5]
Competitive AR binding assay.
Ki (AR) 8 nM
[5]
Plasma Protein Binding 99.8% Mainly to albumin.[11]
Elimination Half-life ~10-20 hours In humans.[1]

The mechanism of action of ketodarolutamide, similar to its parent compound, involves the
inhibition of multiple steps in the androgen receptor signaling pathway. This includes blocking
the binding of androgens to the AR, preventing the nuclear translocation of the AR, and
inhibiting AR-mediated gene transcription.[1]

Androgen Receptor Signaling Pathway

The diagram below illustrates the canonical androgen receptor signaling pathway and the
points of inhibition by ketodarolutamide.
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Androgen Receptor Signaling Pathway Inhibition by Ketodarolutamide.

Metabolism and Synthesis

Ketodarolutamide is the primary circulating and active metabolite of darolutamide.[12] The
metabolic conversion is a key aspect of the overall pharmacokinetics of the parent drug.

Metabolic Pathway of Darolutamide to Ketodarolutamide

The formation of ketodarolutamide from darolutamide is primarily mediated by cytochrome
P450 3A4 (CYP3A4) through oxidation. This process is reversible, with reductases,
predominantly aldo-keto reductase 1C3, catalyzing the conversion of ketodarolutamide back

to the diastereomers of darolutamide.[12][13]
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Metabolic Interconversion of Darolutamide and Ketodarolutamide.

Chemical Synthesis

A specific, detailed protocol for the direct chemical synthesis of ketodarolutamide is not widely
published. However, its synthesis would logically proceed through the oxidation of
darolutamide. The synthesis of darolutamide itself has been described in the literature and
typically involves a multi-step process.[14][15] Researchers interested in obtaining
ketodarolutamide would likely start with the synthesis of darolutamide followed by a controlled
oxidation step.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the
characterization of ketodarolutamide.

Androgen Receptor Competitive Binding Assay

This protocol outlines a method to determine the binding affinity of ketodarolutamide to the
androgen receptor.

Materials:
e Rat ventral prostate cytosol (source of AR)

e [3H]-R1881 (radiolabeled synthetic androgen)
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Ketodarolutamide and reference compounds (e.g., dihydrotestosterone)

Tris-EDTA-DTT-Glycerol (TEDG) buffer

Hydroxyapatite (HAP) slurry

Scintillation cocktail and counter
Procedure:

o Preparation of Reagents: Prepare TEDG buffer and a 60% slurry of HAP. Prepare serial
dilutions of [*H]-R1881, unlabeled R1881 (for standard curve), and the test compound
(ketodarolutamide).

e Assay Setup: In duplicate tubes, add the appropriate concentrations of the test compound or
unlabeled R1881.

 Incubation: Add a standardized amount of rat prostate cytosol to each tube. Gently vortex
and incubate the tubes overnight at 4°C to allow for competitive binding.

e Separation of Bound and Free Ligand: Add the HAP slurry to each tube and incubate on ice.
The HAP binds the AR-ligand complexes. Centrifuge the tubes to pellet the HAP.

e Washing: Wash the HAP pellets multiple times with buffer to remove unbound radioligand.

e Quantification: Resuspend the final HAP pellet in ethanol and transfer to a scintillation vial.
Add scintillation cocktail and measure the radioactivity using a scintillation counter.

» Data Analysis: Plot the percentage of bound [3H]-R1881 against the concentration of the
competitor (ketodarolutamide). Determine the ICso value, which is the concentration of the
test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can
then be calculated using the Cheng-Prusoff equation.

Androgen Receptor Transactivation Assay (Luciferase
Reporter)
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This assay measures the functional antagonist activity of ketodarolutamide on AR-mediated
gene transcription.

Materials:

e Human prostate cancer cell line (e.g., PC-3) stably or transiently co-transfected with a
human AR expression vector and a luciferase reporter plasmid containing androgen
response elements (ARES).

e Cell culture medium and supplements.

o Ketodarolutamide, a reference agonist (e.g., R1881 or DHT), and a reference antagonist.
o Luciferase assay reagent kit.

e Luminometer.

Procedure:

o Cell Seeding: Seed the transfected cells into a 96-well plate and allow them to adhere
overnight.

o Compound Treatment: Prepare serial dilutions of ketodarolutamide. Treat the cells with the
various concentrations of ketodarolutamide in the presence of a constant concentration of
the AR agonist (e.g., the ECso concentration of R1881). Include appropriate controls (agonist
alone, vehicle control).

 Incubation: Incubate the plate for 24-48 hours to allow for AR-mediated transcription of the
luciferase reporter gene.

o Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase substrate according to
the manufacturer's protocol.

» Measurement: Measure the luminescence using a luminometer.

» Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g.,
Renilla luciferase) or to cell viability. Plot the percentage of inhibition of the agonist-induced
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luciferase activity against the log concentration of ketodarolutamide to determine the 1Cso

value.

In Vivo Efficacy Study in a Prostate Cancer Xenograft
Model

This protocol describes a general workflow for evaluating the antitumor activity of
ketodarolutamide in vivo.
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Workflow for an In Vivo Efficacy Study.
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Procedure:
e Animal Model: Utilize male immunodeficient mice (e.g., SCID or nude mice).

o Tumor Cell Inoculation: Subcutaneously inoculate the mice with a human prostate cancer
cell line that expresses the androgen receptor (e.g., VCaP or KuCaP-1).[16]

e Tumor Growth and Randomization: Monitor tumor growth. Once the tumors reach a
predetermined size, randomize the animals into treatment and control groups.

e Dosing: Prepare a formulation of ketodarolutamide for oral administration. Administer the
compound to the treatment group at a specified dose and schedule. The control group
receives the vehicle.

e Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.

» Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors.
The tumors can be used for further analysis, such as gene expression studies of AR target
genes, to confirm the mechanism of action. Efficacy is determined by comparing the tumor
growth in the treated group to the control group.

Conclusion

Ketodarolutamide is a key active metabolite of darolutamide, contributing significantly to its
anti-cancer effects in prostate cancer. Its high affinity and potent antagonism of the androgen
receptor, including in some resistant forms, make it a molecule of continued interest. This
technical guide provides a foundational resource for researchers, summarizing the known
chemical and biological properties of ketodarolutamide and outlining detailed experimental
approaches for its further investigation. The provided protocols and pathway diagrams are
intended to facilitate the design and execution of new studies aimed at better understanding
and leveraging the therapeutic potential of this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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